Lithium 9-methyl-9H-purine-6-carboxylate is a chemical compound that belongs to the purine family, characterized by its unique structure and potential applications in various fields such as organic synthesis and medicinal chemistry. The compound is synthesized primarily as a lithium salt of 9-methyl-9H-purine-6-carboxylic acid, and its molecular formula is with a molecular weight of approximately 192.17 g/mol.
Lithium 9-methyl-9H-purine-6-carboxylate can be sourced from chemical suppliers specializing in organic reagents, such as BenchChem and PubChem, which provide detailed information regarding its synthesis and applications.
This compound is classified as a lithium salt of a purine derivative, specifically a carboxylate. It falls under the category of organolithium compounds, which are known for their reactivity and utility in organic synthesis.
The synthesis of lithium 9-methyl-9H-purine-6-carboxylate typically involves the reaction of 9-methyl-9H-purine-6-carboxylic acid with a lithium-containing reagent. Common methods include:
The reaction is often conducted in an inert atmosphere (e.g., nitrogen or argon) to prevent moisture interference. Purification techniques such as crystallization and filtration are employed to isolate the final product in high purity.
Lithium 9-methyl-9H-purine-6-carboxylate features a purine ring structure with a methyl group at the 9-position and a carboxylate group at the 6-position. The lithium ion is coordinated to the carboxylate oxygen, contributing to its stability and reactivity.
Lithium 9-methyl-9H-purine-6-carboxylate can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for lithium 9-methyl-9H-purine-6-carboxylate involves its interaction with biological targets, particularly in modulating signaling pathways related to neurotransmitters and second messengers. The lithium ion plays a crucial role in stabilizing mood and influencing cellular processes through its effects on purine metabolism .
Relevant analyses indicate that the compound retains its structural integrity under standard laboratory conditions but may decompose if exposed to extreme conditions.
Lithium 9-methyl-9H-purine-6-carboxylate has several notable applications:
Lithium 9-methyl-9H-purine-6-carboxylate (IUPAC name: lithium 9-methyl-9H-purine-6-carboxylate; Molecular Formula: C7H5LiN4O2) is an organolithium salt featuring a carboxylate group at the C6 position and a methyl substituent at N9 of the purine ring system [3]. This specific substitution pattern confers distinct physicochemical properties:
Table 1: Key Chemical Properties of Lithium 9-Methyl-9H-Purine-6-Carboxylate and Related Compounds
Property | Lithium 9-Methyl-9H-Purine-6-Carboxylate | Methyl 9-Methyl-9H-Purine-6-Carboxylate (Precursor) |
---|---|---|
CAS Number | Not explicitly stated (Salt of 2361644-24-6?) | 2803476-85-7 [7] [9] |
Molecular Formula | C7H5LiN4O2 [3] | C8H8N4O2 [7] [9] |
Molecular Weight | ~160.03 g/mol (Calculated) | 192.17 g/mol [7] |
Appearance | Powder [3] | - |
Key Structural Features | C6-carboxylate, N9-methyl purine, Lithium salt | C6-carboxylate methyl ester, N9-methyl purine |
Primary Use in Research | Synthetic intermediate / Purine scaffold building block | Synthetic precursor / Building block [7] [9] |
The dysregulation of m6A modification is a hallmark of numerous cancers, driving uncontrolled proliferation, metastasis, and therapy resistance. Among the regulatory proteins, m6A "readers" have garnered significant attention as promising therapeutic targets due to their central role in interpreting the m6A code and determining the functional outcome for modified transcripts. YTHDF1, a cytoplasmic reader, exemplifies this therapeutic potential [5] [8].
Table 2: Key m6A Reader Proteins and Their Roles in Cancer
Reader Protein | Localization | Primary Function | Role in Cancer | Mechanism/Target Examples in Cancer |
---|---|---|---|---|
YTHDF1 | Cytoplasm | Promotes translation of m6A-mRNAs | Predominantly Oncogenic | ↑ Translation of FOXM1, EGFR, EIF3C, AURKB, ATG2A/14 (Promotes proliferation, metastasis, autophagy, therapy resistance) [5] [8] |
YTHDF2 | Cytoplasm | Recruits mRNA decay machinery (e.g., CCR4-NOT) | Dual (Context-dependent) | ↓ Stability of tumor suppressors (Oncogenic); ↓ Stability of oncogenes (Tumor Suppressive); Regulates NK cell function [8] |
YTHDF3 | Cytoplasm | Assists YTHDF1 (translation) and YTHDF2 (decay) | Often Oncogenic (Associated with metastasis) | Modulates HIF-1α signaling, EMT [5] |
IGF2BP1/2/3 | Cytoplasm | Stabilizes m6A-mRNAs; Enhances translation | Predominantly Oncogenic | ↑ Stability/Translation of MYC, LIN28B, SNAIL (Promotes proliferation, stemness, metastasis) [2] |
YTHDC1 | Nucleus | Regulates mRNA splicing, export, miRNA processing | Dual | Alters splicing of key oncogenes/tumor suppressors (e.g., BRCA1) [2] [8] |
Lithium 9-methyl-9H-purine-6-carboxylate and structurally related purine carboxylates represent a chemical class with underexplored potential in the rapidly evolving field of epitranscriptomic drug discovery. Their development as tool compounds or leads targeting the m6A machinery, particularly reader proteins like YTHDF1, could offer novel avenues for cancer intervention.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1